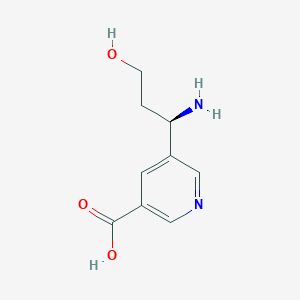
(R)-5-(1-Amino-3-hydroxypropyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is a chiral compound with significant potential in various scientific fields. Its structure includes a nicotinic acid moiety substituted with an amino and hydroxypropyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral precursor for the amino and hydroxypropyl group.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic pathways and disease states.
Industry: It is utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, signaling cascades, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(1-Amino-3-hydroxypropyl)phosphonic acid: Shares a similar structure but with a phosphonic acid group instead of a nicotinic acid moiety.
®-5-(1-Amino-3-hydroxypropyl)benzoic acid: Contains a benzoic acid group instead of nicotinic acid.
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
5-[(1R)-1-amino-3-hydroxypropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c10-8(1-2-12)6-3-7(9(13)14)5-11-4-6/h3-5,8,12H,1-2,10H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
RMJMFQWFKTWSRN-MRVPVSSYSA-N |
SMILES isomérico |
C1=C(C=NC=C1C(=O)O)[C@@H](CCO)N |
SMILES canónico |
C1=C(C=NC=C1C(=O)O)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



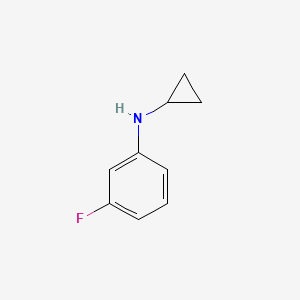
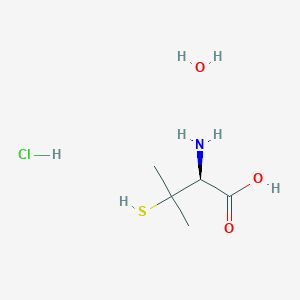

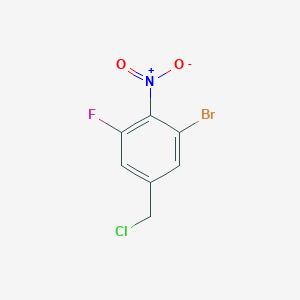
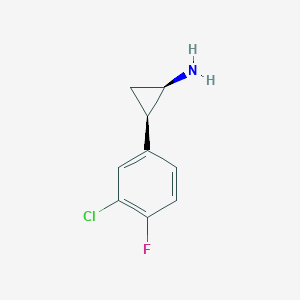
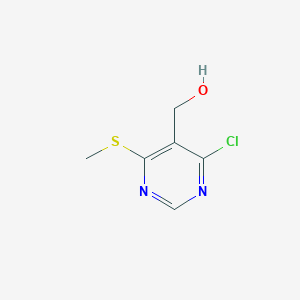
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
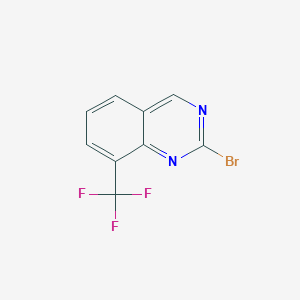
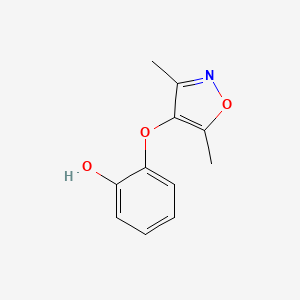
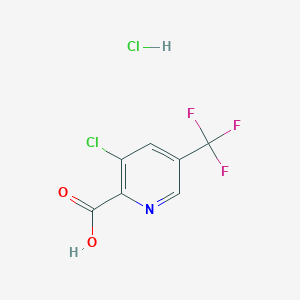
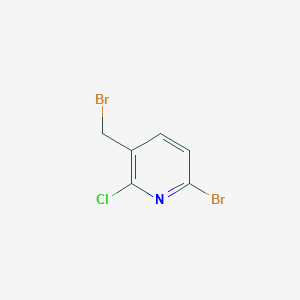
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)

